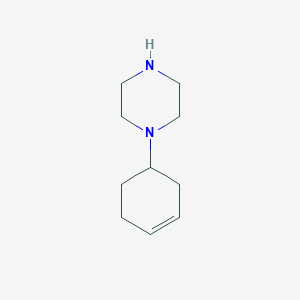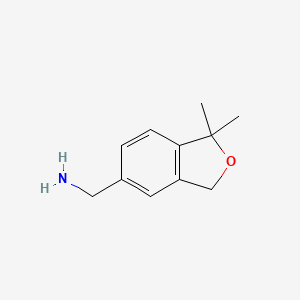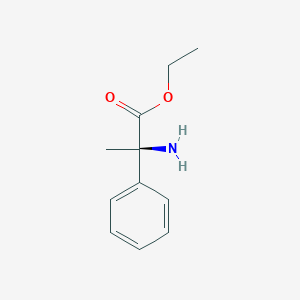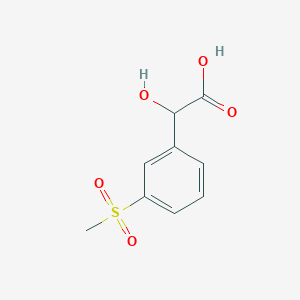
2-Hydroxy-2-(3-methanesulfonylphenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-2-(3-methanesulfonylphenyl)acetic acid is an organic compound characterized by the presence of a hydroxyl group, a methanesulfonyl group, and a phenyl ring attached to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-2-(3-methanesulfonylphenyl)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-methanesulfonylbenzaldehyde.
Formation of Intermediate: The aldehyde group of 3-methanesulfonylbenzaldehyde is first converted to a corresponding alcohol via reduction using a reducing agent such as sodium borohydride (NaBH4).
Oxidation to Carboxylic Acid: The alcohol is then oxidized to form the carboxylic acid using an oxidizing agent like potassium permanganate (KMnO4) under acidic conditions.
Hydroxylation: Finally, the hydroxylation of the carboxylic acid is achieved using a hydroxylating agent such as hydrogen peroxide (H2O2) in the presence of a catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-2-(3-methanesulfonylphenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methanesulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of sulfonamide or sulfonate derivatives.
Scientific Research Applications
2-Hydroxy-2-(3-methanesulfonylphenyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which 2-Hydroxy-2-(3-methanesulfonylphenyl)acetic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl and methanesulfonyl groups can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of these targets. Pathways involved may include inhibition of inflammatory mediators or modulation of metabolic enzymes.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-2-(4-methanesulfonylphenyl)acetic acid: Similar structure but with the methanesulfonyl group in the para position.
2-Hydroxy-2-(3-chlorophenyl)acetic acid: Similar structure but with a chlorine substituent instead of a methanesulfonyl group.
2-Hydroxy-2-(3-nitrophenyl)acetic acid: Similar structure but with a nitro group instead of a methanesulfonyl group.
Uniqueness
2-Hydroxy-2-(3-methanesulfonylphenyl)acetic acid is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C9H10O5S |
|---|---|
Molecular Weight |
230.24 g/mol |
IUPAC Name |
2-hydroxy-2-(3-methylsulfonylphenyl)acetic acid |
InChI |
InChI=1S/C9H10O5S/c1-15(13,14)7-4-2-3-6(5-7)8(10)9(11)12/h2-5,8,10H,1H3,(H,11,12) |
InChI Key |
RQIBOTICONGIPH-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



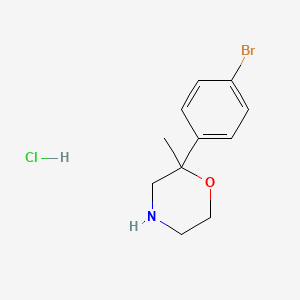

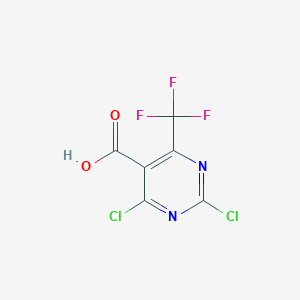
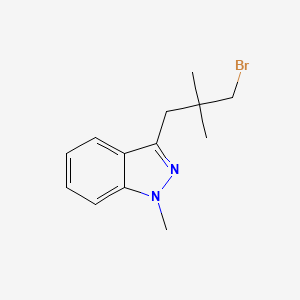
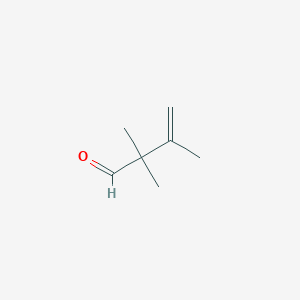
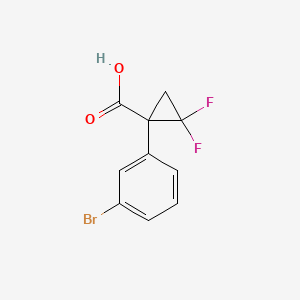
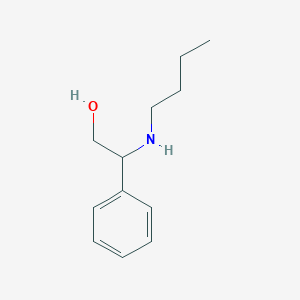
![Tert-butyl 3-[(4-chloro-1,3,5-triazin-2-yl)(methyl)amino]azetidine-1-carboxylate](/img/structure/B13545636.png)

